Heptylcyclohexane
Description
Significance as a Model Hydrocarbon Compound in Organic Chemistry
Heptylcyclohexane's structure is representative of cycloalkanes, a fundamental class of organic compounds. libretexts.org Its composition of only carbon and hydrogen atoms, with single bonds, categorizes it as a saturated hydrocarbon. libretexts.orgscience-revision.co.uk This simplicity allows researchers to study the effects of the cyclic structure on the physical and chemical properties of alkanes without the complexities introduced by functional groups.
The compound's utility as a model extends to several areas of study:
Thermochemistry: The energy changes associated with chemical reactions are a cornerstone of organic chemistry. This compound is used in studies to determine thermochemical data, such as the enthalpy of vaporization and formation. academicjournals.orgmdpi.com This data is crucial for developing and validating computational models that predict the properties of more complex molecules. academicjournals.orguga.edu
Reaction Kinetics: Understanding the rates and mechanisms of chemical reactions is fundamental. This compound is employed in kinetic studies, such as its reaction with chlorine atoms, to investigate atmospheric chemical processes. nih.govacs.org
Spectroscopy: The analysis of how molecules interact with electromagnetic radiation provides insight into their structure. Spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry, serve as a reference for the characterization of other alkylcyclohexanes. nih.gov
Scope of Academic Inquiry and Contemporary Research Directions
Current research on this compound and related compounds is diverse, reflecting its importance in various applications.
One significant area of research is its relevance to fuel science . This compound is a component of some rocket propellants, and its thermophysical properties are studied to understand and model fuel behavior. govinfo.gov
Another major focus is its role in atmospheric chemistry . As a long-chain alkane, this compound is considered an intermediate volatility organic compound (IVOC) that can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and climate. nih.govacs.org Research in this area investigates the reaction kinetics and products of its atmospheric oxidation. nih.govacs.org A study on the reactions of C12-C14 n-alkylcyclohexanes with Cl atoms determined the reaction rate constant for this compound to be 5.56 ± 0.30 x 10-10 cm3 molecule-1 s-1 at 298 ± 0.2 K. nih.govacs.org
Furthermore, the synthesis of this compound and its derivatives is a subject of ongoing investigation. brainly.comscispace.com These synthetic studies are often aimed at producing materials with specific properties, such as liquid crystals. google.com
Below are tables summarizing some of the key physical and chemical properties of this compound that are central to its study in academic research.
| Property | Value |
| Molecular Formula | C₁₃H₂₆ nih.gov |
| Molecular Weight | 182.35 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 5617-41-4 nih.gov |
| Boiling Point | 244 °C thegoodscentscompany.comtcichemicals.comtcichemicals.com |
| Specific Gravity (20/20) | 0.81 tcichemicals.comtcichemicals.com |
| Refractive Index | 1.44 tcichemicals.comtcichemicals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h13H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTLSCNJAHAQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058636 | |
| Record name | Heptylcyclohexane | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-41-4 | |
| Record name | Heptylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclohexane, heptyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEPTYLCYCLOHEXANE | |
| Source | DTP/NCI | |
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| Record name | Cyclohexane, heptyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Heptylcyclohexane | |
| Source | EPA DSSTox | |
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| Record name | Heptylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical Reactivity and Transformation Mechanisms of Heptylcyclohexane
Hydrocracking and Catalytic Transformation Processes
Hydrocracking is a catalytic process that involves the breaking down of large hydrocarbon molecules into smaller, more valuable products. acs.org This process is crucial in petroleum refining and biofuel production. acs.orgnrel.gov For alkylcyclohexanes like heptylcyclohexane, hydrocracking proceeds through several key mechanisms, including ring opening, carbon-carbon bond fission, and isomerization. acs.orgresearchgate.net
The hydrocracking of this compound involves the opening of the cyclohexane (B81311) ring and the breaking of carbon-carbon bonds in the alkyl side chain. acs.org This process typically occurs over bifunctional catalysts, such as platinum supported on zeolites or amorphous silica-alumina, at elevated temperatures and pressures. acs.orgresearchgate.net The reaction begins with the dehydrogenation of the cycloalkane on the metal sites of the catalyst to form a cyclo-olefin intermediate. This intermediate then undergoes protonation on the acid sites of the support, leading to the formation of a carbenium ion. This reactive species can then undergo ring opening through a β-scission mechanism, resulting in the formation of an acyclic olefin. Subsequent hydrogenation of this olefin yields a paraffin (B1166041) with the same number of carbon atoms. researchgate.net
Alternatively, carbon-carbon bond fission can occur within the heptyl side chain or the opened ring, leading to the formation of smaller hydrocarbons. This process, also known as catalytic cracking, is driven by the stability of the resulting carbenium ion intermediates. acs.org The product distribution between ring-opening and cracking products is influenced by the catalyst properties, such as the balance between metal and acid sites, and the reaction conditions. researchgate.net
Isomerization is another key transformation that occurs during the hydrocracking of this compound. acs.orgresearchgate.net This process involves the rearrangement of the carbon skeleton of the molecule, leading to the formation of various structural isomers. Similar to ring opening, isomerization proceeds through carbenium ion intermediates on the acid sites of the catalyst. The carbenium ion can undergo skeletal rearrangement via hydride and methyl shifts to form more stable branched isomers. researchgate.net
For this compound, isomerization can occur on both the cyclohexane ring and the heptyl side chain. This results in a complex mixture of products, including methylcyclohexylhexanes, ethylcyclohexylpentanes, and various branched alkanes if ring opening has also occurred. researchgate.net The extent of isomerization is dependent on the catalyst type and reaction conditions, with more acidic catalysts and higher temperatures generally favoring isomerization. researchgate.net
Atmospheric Oxidation Chemistry
This compound, as a component of diesel fuel and other hydrocarbon mixtures, can be emitted into the atmosphere where it undergoes oxidation. acs.orgairuse.eu This atmospheric processing plays a significant role in the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. acs.orgrsc.orgdoi.org The primary daytime oxidant is the hydroxyl radical (OH), while chlorine atoms (Cl) can also be important in marine and polluted urban environments. acs.orgrsc.org
The gas-phase reactions of this compound with OH radicals and Cl atoms are initiated by the abstraction of a hydrogen atom from either the cyclohexane ring or the heptyl side chain. acs.orgacs.orgfigshare.com This results in the formation of an alkyl radical, which then rapidly reacts with molecular oxygen to form a peroxy radical (RO2).
The rate constants for these reactions are crucial for determining the atmospheric lifetime of this compound. For the reaction with Cl atoms at 298 K, the rate constant for this compound has been measured to be 5.56 ± 0.30 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov
The subsequent reactions of the peroxy radical depend on the concentration of nitrogen oxides (NOx). In low-NOx environments, the peroxy radical primarily reacts with the hydroperoxyl radical (HO2) or other peroxy radicals. caltech.edud-nb.info In high-NOx environments, the reaction with nitric oxide (NO) dominates, leading to the formation of an alkoxy radical (RO) and nitrogen dioxide (NO2). acs.org
The oxidation of this compound leads to a variety of gas-phase products, including aldehydes, ketones, and acids. acs.orgnih.gov These products are formed from the subsequent reactions of the alkoxy radical, which can undergo isomerization, decomposition, or reaction with O2.
A significant fraction of the oxidation products have low volatility and can partition into the particle phase, contributing to the formation of Secondary Organic Aerosols (SOA). acs.orgcaltech.edud-nb.info The SOA yield is dependent on the oxidant and the NOx conditions. For instance, the SOA yield from the Cl-initiated oxidation of n-alkylcyclohexanes is higher under high-NOx conditions compared to low-NOx conditions. acs.orgnih.gov The particle-phase products consist mainly of monomers and oligomers. acs.orgnih.gov
The chemical structure of the alkane influences SOA formation. Studies on C12 alkanes have shown that cyclic structures like hexylcyclohexane (B1328777) lead to less volatile products and higher SOA yields compared to branched alkanes. caltech.edud-nb.info The oxygen-to-carbon (O:C) ratio of the aerosol, an indicator of the degree of oxidation, has been observed to be higher for hexylcyclohexane compared to other C12 isomers under certain conditions. caltech.edud-nb.info
Combustion Chemistry and Thermal Decomposition Pathways of Alkylcyclohexanes
Alkylcyclohexanes are significant components of transportation fuels, and their combustion chemistry is essential for understanding and modeling fuel performance. bts.govillinois.eduunl.eduacs.org The combustion of this compound, like other large hydrocarbons, is a complex process involving thousands of elementary reactions. acs.org
At high temperatures, the initial step in the combustion of large fuel molecules is thermal decomposition, or pyrolysis, into smaller fragments. bts.gov For alkylcyclohexanes, this involves both C-C bond fission in the alkyl chain and ring-opening reactions. rsc.org The primary reaction pathways in fuel combustion involve the formation of pyrolysis fragments followed by their oxidation. bts.gov
Hydrogen abstraction reactions by radicals such as H, OH, and HO2 are fundamental in the combustion of alkylated cycloalkanes. acs.orgfigshare.com These reactions lead to the formation of fuel radicals, which then undergo further decomposition or reaction. The site of hydrogen abstraction (i.e., from the ring or the side chain) significantly influences the subsequent reaction pathways and the final combustion products. acs.org Theoretical studies have shown that for short-chain alkylcyclohexanes, hydrogen abstraction is fastest at the tertiary carbon site. figshare.com
The hydroperoxy alkyl radicals formed during low-temperature combustion are important intermediates. acs.org Their cyclization reactions to form cyclic ethers are a major source of OH radicals, which can promote ignition. acs.org The kinetics of these reactions are crucial for accurately modeling the low-temperature combustion behavior of n-alkylcyclohexanes. acs.org
Biodegradation and Biotransformation Mechanisms in Environmental Systems
This compound, a component of petroleum hydrocarbons, is subject to biodegradation and biotransformation in various environmental systems. These processes are primarily mediated by microorganisms that utilize the compound as a carbon and energy source. The structural characteristics of this compound, comprising a cyclohexane ring and a linear heptyl side chain, influence the metabolic pathways involved in its breakdown.
Microbial Degradation Pathways of Petroleum Hydrocarbons
The microbial degradation of petroleum hydrocarbons, including alkylated cycloalkanes like this compound, is a critical process in the natural attenuation of contaminated environments. The initial and often rate-limiting step in the aerobic degradation of alkanes is the oxidation of the hydrocarbon molecule, a reaction catalyzed by a class of enzymes known as alkane hydroxylases. frontiersin.org
The degradation of this compound typically commences with the oxidation of the heptyl side chain, as paraffinic side chains are generally more susceptible to microbial attack than the cycloalkane ring. researchgate.net This initial enzymatic attack is a crucial activation step, introducing a functional group that facilitates subsequent metabolic reactions. One proposed pathway involves the terminal oxidation of the heptyl group to form 1-heptylcyclohexanol. This alcohol can then be further oxidized to the corresponding aldehyde and then to heptylcyclohexanoic acid. Subsequent degradation of the alkyl side chain is believed to proceed through a β-oxidation pathway, a common metabolic route for breaking down fatty acids. nih.govresearchgate.net In this process, the alkyl chain is shortened by two carbon units in each cycle, releasing acetyl-CoA.
In a study of a mixed bacterial culture, Mycobacterium rhodochrous was found to grow on dodecylcyclohexane (B156805) by β-oxidation of the side-chain, leading to the accumulation of cyclohexaneacetic acid, which was then degraded by another bacterium, Arthrobacter strain CA1. researchgate.net This suggests a similar pathway for this compound, where the seven-carbon side chain would be shortened, likely resulting in intermediates such as cyclohexylpropionic acid and ultimately cyclohexanecarboxylic acid.
Research on Alcanivorax sp. strain MBIC 4326 has shown that in the degradation of n-alkylcyclohexanes, cyclohexanecarboxylic acid is a key intermediate. nih.govresearchgate.net This intermediate is then further transformed into benzoic acid through the formation of 1-cyclohexene-1-carboxylic acid. nih.gov This indicates a pathway for the dearomatization of the cycloalkane ring, making it accessible to central metabolic pathways. Some studies also suggest that this compound can be broken down into alkanes by the action of intermediate enzymes or bases. frontiersin.orgasm.orgebi.ac.uk
The table below summarizes the key intermediates in the proposed biodegradation pathway of this compound.
| Compound | Formula | Role in Pathway |
| This compound | C₁₃H₂₆ | Starting Substrate |
| 1-Heptylcyclohexanol | C₁₃H₂₆O | Initial Oxidation Product |
| Heptylcyclohexanoic Acid | C₁₃H₂₄O₂ | Product of Alcohol Oxidation |
| Cyclohexylpropionic Acid | C₉H₁₆O₂ | β-Oxidation Intermediate |
| Cyclohexanecarboxylic Acid | C₇H₁₂O₂ | Key Intermediate |
| 1-Cyclohexene-1-carboxylic Acid | C₇H₁₀O₂ | Intermediate in Ring Transformation |
| Benzoic Acid | C₇H₆O₂ | Product of Ring Cleavage |
Enzymatic Transformations in Hydrocarbon Remediation
The enzymatic machinery of microorganisms plays a pivotal role in the remediation of hydrocarbon-contaminated sites. The key enzymes initiating the degradation of alkanes, including the heptyl side chain of this compound, are alkane hydroxylases. frontiersin.org These enzymes introduce an oxygen atom into the inert C-H bond of the alkane, making it more reactive. ufs.ac.za
There are several types of alkane hydroxylases involved in this initial oxidation step:
Cytochrome P450 Monooxygenases (CYPs): This is a large and diverse family of enzymes. The CYP153 family, in particular, is known for the terminal hydroxylation of medium-chain n-alkanes (C6-C11). frontiersin.orgufs.ac.za These soluble enzymes are attractive for biotechnological applications due to their high regioselectivity. frontiersin.org In yeast, the CYP52 family is responsible for the terminal hydroxylation of n-alkanes and fatty acids. ufs.ac.za
Integral Membrane Non-Heme Iron Alkane Hydroxylases (e.g., AlkB): These enzymes are commonly found in alkane-degrading bacteria like Pseudomonas putida. frontiersin.org The AlkB system is a three-component system that includes the alkane hydroxylase (AlkB), a rubredoxin (AlkG), and a rubredoxin reductase (AlkT). ebi.ac.uk This system is responsible for the oxidation of medium-chain alkanes (C5-C17). biorxiv.org
Flavin-Binding Monooxygenases (e.g., AlmA): These enzymes are involved in the degradation of long-chain alkanes. researchgate.net
The hydroxylation of the heptyl side chain of this compound is the first and often rate-limiting step in its bioremediation. Following the initial hydroxylation, a series of dehydrogenases catalyze the oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid. These steps prepare the molecule for the β-oxidation pathway, where the alkyl chain is systematically broken down.
The subsequent degradation of the cyclohexane ring is also an enzymatic process. The conversion of cyclohexanecarboxylic acid to 1-cyclohexene-1-carboxylic acid and then to benzoic acid involves dehydrogenation and aromatization reactions catalyzed by specific enzymes. nih.gov The resulting benzoic acid is a common intermediate in the degradation of many aromatic and cyclic compounds and can be further metabolized through various central metabolic pathways.
The table below details the key enzymes and their functions in the initial stages of this compound degradation.
| Enzyme Class | Specific Enzyme Example | Function | Substrate (in this compound degradation) |
| Alkane Hydroxylase | Cytochrome P450 (CYP153 family) | Terminal hydroxylation of the alkyl chain | This compound |
| Alkane Hydroxylase | AlkB | Terminal hydroxylation of the alkyl chain | This compound |
| Alcohol Dehydrogenase | Not specified | Oxidation of the primary alcohol to an aldehyde | 1-Heptylcyclohexanol |
| Aldehyde Dehydrogenase | Not specified | Oxidation of the aldehyde to a carboxylic acid | Heptylcyclohexanal |
| Acyl-CoA Synthetase | Not specified | Activation of the carboxylic acid for β-oxidation | Heptylcyclohexanoic Acid |
| Acyl-CoA Dehydrogenase | Not specified | First step of β-oxidation | Heptylcyclohexanoyl-CoA |
Advanced Analytical Chemistry Methodologies for Heptylcyclohexane Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of heptylcyclohexane, providing insights into its molecular framework and bonding characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Compositional Changes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules like this compound. researchgate.netjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. jchps.com Both ¹H and ¹³C NMR spectra are utilized for this purpose. rsc.org
In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The protons on the cyclohexane (B81311) ring will exhibit complex splitting patterns due to their various chemical and magnetic environments. The protons of the heptyl chain will also show characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment. For instance, the terminal methyl group of the heptyl chain will typically appear as a triplet at the most upfield position compared to the other methylene (B1212753) groups of the chain.
The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom in the molecule. nih.gov This allows for the confirmation of the total number of carbon atoms and provides information about their hybridization and connectivity. nih.gov The chemical shifts of the carbon atoms in the cyclohexane ring and the heptyl chain are distinct, aiding in the complete structural assignment. Advanced 2D-NMR experiments can further establish correlations between protons and carbons, solidifying the structural elucidation. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Predicted Chemical Shift (ppm) |
| Cyclohexane C1 | 37.5 |
| Cyclohexane C2/C6 | 33.4 |
| Cyclohexane C3/C5 | 27.0 |
| Cyclohexane C4 | 26.6 |
| Heptyl C1' | 32.2 |
| Heptyl C2' | 30.0 |
| Heptyl C3' | 29.6 |
| Heptyl C4' | 29.3 |
| Heptyl C5' | 22.7 |
| Heptyl C6' | 31.9 |
| Heptyl C7' | 14.1 |
| Note: These are predicted values and may vary slightly from experimental data. |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups and chemical bonds present in a molecule. intertek.comzys-group.irphotometrics.netmooreanalytical.com When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds. acenet.edu This results in a unique infrared absorption spectrum that acts as a molecular "fingerprint". photometrics.netmooreanalytical.com
For this compound, the FTIR spectrum is characterized by absorption bands typical of saturated hydrocarbons. The most prominent peaks include:
C-H stretching vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the stretching of the carbon-hydrogen bonds in both the cyclohexane ring and the heptyl chain.
CH₂ bending (scissoring) vibrations: Absorptions around 1465 cm⁻¹, indicative of the bending of methylene (-CH₂-) groups.
CH₃ bending (asymmetric) vibrations: Absorptions around 1375 cm⁻¹, corresponding to the bending of the terminal methyl (-CH₃) group.
The absence of significant peaks in other regions of the spectrum, such as those corresponding to C=C, C≡C, or O-H bonds, confirms the saturated and non-functionalized nature of this compound. zys-group.ir
Advanced Chromatographic-Mass Spectrometric Techniques
Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially within complex mixtures. helsinki.fi
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comscioninstruments.comresolvemass.ca It is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. knoell.com
In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. The retention time, the time it takes for a compound to travel through the GC column, is a characteristic property that can be used for preliminary identification. This compound has been identified in various complex mixtures, such as in the volatile organic compounds of egg white protein and in hydraulic fracturing produced water, using this method. rsc.orgmdpi.com
After separation, the components enter the mass spectrometer, where they are ionized and fragmented. scioninstruments.com The resulting mass spectrum shows the mass-to-charge ratio of the parent ion and its fragment ions. This fragmentation pattern is unique to a specific compound and serves as a definitive fingerprint for identification. resolvemass.ca The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight, and a series of fragment ions resulting from the cleavage of the alkyl chain and the cyclohexane ring. nih.gov
Table 2: Key Mass Spectral Fragments for this compound
| m/z | Interpretation |
| 182 | Molecular Ion (M⁺) |
| 99 | [C₇H₁₅]⁺ fragment |
| 83 | [C₆H₁₁]⁺ fragment (cyclohexyl) |
| 55 | [C₄H₇]⁺ fragment |
| 41 | [C₃H₅]⁺ fragment |
| Source: NIST Mass Spectrometry Data Center nih.gov |
Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) for Comprehensive Mixture Analysis
For extremely complex samples, conventional GC-MS may not provide sufficient resolution. chromatographyonline.com In such cases, comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers significantly enhanced separation power. helsinki.fisepsolve.comlabrulez.com This technique utilizes two different GC columns with distinct separation mechanisms (e.g., non-polar and polar) connected by a modulator. sepsolve.com
The enhanced separation capacity of GCxGC allows for the resolution of co-eluting compounds that would overlap in a one-dimensional GC separation. sepsolve.com This is particularly valuable in the analysis of petroleum fractions or environmental samples where this compound may be present among a multitude of other hydrocarbons. labrulez.comncat.edu The resulting data is presented as a two-dimensional chromatogram, with compounds organized into structured patterns based on their volatility and polarity. This detailed separation, combined with mass spectrometric detection, allows for a highly confident identification and quantification of this compound even in the most challenging matrices. dlr.de
Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) for Volatile Compound Profiling
Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is an advanced analytical technique that provides rapid and sensitive analysis of volatile organic compounds (VOCs). nih.govmdpi.com This method combines the high separation capability of gas chromatography with the high selectivity of ion mobility spectrometry, enabling a two-dimensional separation of compounds from a sample's headspace. nih.govnih.gov The technique is particularly advantageous for analyzing complex mixtures, as it can often separate isomers and requires minimal sample preparation, which helps to preserve the original volatile profile of the sample. nih.govnih.govkosfaj.org
The process begins with the sample being gently heated to release volatile components into the headspace of the vial. A portion of this headspace gas is then automatically injected into the GC column. nih.gov In the GC, compounds are separated based on their boiling points and affinity for the stationary phase. Subsequently, the separated compounds enter the ion mobility spectrometer, where they are ionized and separated a second time based on their size, shape, and charge as they drift through a tube under the influence of an electric field. kosfaj.orgnih.gov The result is a two-dimensional fingerprint or topographic plot, which provides a detailed profile of the volatile components. nih.gov
HS-GC-IMS is utilized across various fields, including food science, environmental analysis, and medical diagnostics, to create unique chemical fingerprints of samples. mdpi.comwiley.commdpi.com While specific studies focusing exclusively on this compound using this method are not prevalent, the technique has been successfully applied to the analysis of related compounds, such as other alkyl-cyclohexanes, demonstrating its suitability for characterizing this class of compounds. researchgate.net The high sensitivity and resolving power of HS-GC-IMS make it a powerful tool for detecting and profiling this compound within complex volatile matrices. mdpi.com
Table 1: Operational Principles of HS-GC-IMS
| Stage | Principle | Purpose |
| Headspace (HS) Sampling | The sample is incubated at a controlled temperature, allowing volatile compounds to partition into the gas phase (headspace) above the sample. nih.gov | To extract volatile analytes from a solid or liquid matrix without solvent extraction, preserving the original chemical profile. |
| Gas Chromatography (GC) | The injected headspace gas travels through a capillary column. Compounds separate based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase. nih.gov | To achieve the first dimension of separation, primarily based on the boiling point and polarity of the compounds. |
| Ion Mobility Spectrometry (IMS) | Compounds eluting from the GC column are ionized (typically via a radioactive source like ³H) and enter a drift tube. Under an electric field, ions are separated based on their mobility, which is influenced by their size, shape, and charge. kosfaj.orgnih.gov | To provide a second, orthogonal dimension of separation, enhancing the overall resolution and enabling the separation of isomers. |
| Detection & Data Analysis | An electrometer detects the arrival of ions at the end of the drift tube. The system generates a 3D heat map or 2D topographic plot (retention time vs. drift time vs. signal intensity). mdpi.com | To visualize the complex volatile profile, create a chemical fingerprint, and identify and quantify individual compounds by comparing with standards or databases. |
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD/GC-MS) for Environmental Sample Analysis
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) is a highly sensitive and robust analytical method for the detection and quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs) in environmental samples, particularly at trace levels. tdlab.nlmeasurlabs.combath.ac.uk This technique is widely used for monitoring air quality, as well as analyzing soil and water samples for contaminants. measurlabs.combath.ac.uk
The TD-GC-MS process involves a two-stage pre-concentration step that significantly enhances detection sensitivity. bath.ac.uk First, a known volume of air or gas purged from a liquid or solid sample is passed through a sorbent tube, where the target analytes are trapped. tdlab.nl This step effectively concentrates the compounds from a large sample volume. In the second stage, the sorbent tube is rapidly heated in the thermal desorption unit, releasing the trapped analytes into a stream of inert carrier gas. This gas flow is directed to a secondary, smaller "focusing trap" before being injected into the GC-MS system, which further concentrates the sample and ensures a sharp, narrow injection band for optimal chromatographic separation. tdlab.nlbath.ac.uk
This methodology is ideal for environmental analysis where pollutant concentrations can be very low, often in the parts-per-billion (ppb) range. tdlab.nl Research has demonstrated the application of GC-MS for identifying various industrial and petroleum-based hydrocarbons. In one such study analyzing the chemical composition of paint thinner, this compound was successfully identified as one of the constituent volatile compounds. asianpubs.orgresearchgate.net Such analyses are crucial for environmental risk assessment, as VOCs from sources like paint thinners and industrial solvents are significant contributors to air pollution. thermofisher.com
Table 2: Research Findings on this compound in Paint Thinner via GC-MS
| Parameter | Finding | Source |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | asianpubs.org, researchgate.net |
| Sample Matrix | Paint Thinner | asianpubs.org, researchgate.net |
| Identified Compound | This compound | asianpubs.org, researchgate.net |
| Other Identified Compounds | Toluene, Xylene, Ethyl Benzene (B151609), Propyl Benzene, Naphthalene, etc. | asianpubs.org, researchgate.net |
| Confirmation Method | Comparison of retention time, molecular ion peak, and base peak with National Institute of Science Technology (NIST) library search data. | asianpubs.org, researchgate.net |
Utilization of Mass Spectral Databases (e.g., NIST, Wiley) in Compound Identification
The identification of an unknown compound following analysis by Gas Chromatography-Mass Spectrometry (GC-MS) relies heavily on the comparison of its experimentally obtained mass spectrum with reference spectra stored in extensive, curated databases. asianpubs.orgresearchgate.net The National Institute of Standards and Technology (NIST) and Wiley databases are the most comprehensive and widely recognized commercial mass spectral libraries, serving as a foundational tool for any laboratory engaged in MS analysis. agsanalitica.commswil.comgo-jsb.co.uk
When a molecule like this compound passes through the mass spectrometer, it is fragmented into a unique pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. To identify the compound, this experimental spectrum is compared against the millions of spectra in the NIST and Wiley libraries. agsanalitica.com The database search software ranks potential matches based on the similarity of the fragmentation patterns and the abundance of key ions. asianpubs.org
These libraries contain more than just the mass spectra; they also include valuable supplementary information such as chemical structures, CAS registry numbers, IUPAC names, and Kovats retention indices, which can be used to further confirm the identity of the compound. mswil.comgo-jsb.co.uknih.gov For instance, the identification of this compound in a sample can be confidently confirmed when the experimental mass spectrum and GC retention time closely match the data for this compound in the NIST library. asianpubs.orgresearchgate.netnih.gov The NIST Mass Spectrometry Data Center contains entries for this compound, detailing its primary fragmentation peaks, which are crucial for its unambiguous identification. nih.gov
Table 3: Mass Spectral Data for this compound from the NIST Database
| Property | Value | Source |
| Compound Name | This compound | nih.gov, nist.gov |
| Synonyms | n-Heptylcyclohexane; 1-Cyclohexylheptane | nist.gov |
| CAS Number | 5617-41-4 | nist.gov |
| Molecular Formula | C₁₃H₂₆ | nih.gov, nist.gov |
| Molecular Weight | 182.35 g/mol | nih.gov |
| NIST Number | 227569 (Main Library) | nih.gov |
| m/z Top Peak | 83 | nih.gov |
| m/z 2nd Highest Peak | 82 | nih.gov |
| m/z 3rd Highest Peak | 55 | nih.gov |
Computational and Theoretical Chemistry Studies of Heptylcyclohexane
Quantum Chemical Calculations for Energetic Properties
Quantum chemical calculations are fundamental in determining the energetic properties of molecules, such as their enthalpies of formation and vaporization. These calculations are particularly valuable for compounds like alkyl-substituted cyclohexanes, which are relevant as components of liquid organic hydrogen carriers (LOHC). mdpi.com
Various theoretical and empirical methods are employed to accurately estimate the gas-phase enthalpies of formation (ΔfH°gas) and enthalpies of vaporization (ΔvapH°) for alkyl-substituted cyclohexanes. mdpi.com One effective quantum chemical method is the high-level composite method G3MP2. mdpi.com For this method, stable conformers are first identified and optimized, often using a method like B3LYP/6-31g(d,p), before their energies and enthalpies are calculated with G3MP2. mdpi.com
Another successful strategy is the "centerpiece" approach, a "pen and paper" method that leverages the known energetic contributions of a core molecular structure (the "centerpiece") and adds precisely parameterized values for attached groups. mdpi.comresearchgate.net This approach is frequently used for a quick assessment of literature data quality and to estimate expected values in ongoing experiments. mdpi.comresearchgate.net
For predicting the enthalpy of vaporization, correlations with other physical properties have proven reliable. For instance, vaporization enthalpies show a linear correlation with Kovats retention indices and with normal boiling points. mdpi.com Theoretical frameworks have also been developed from first principles to derive the enthalpy of vaporization and its dependence on temperature, though these are often complex. arxiv.org
The reliability of computational models hinges on their validation against accurate experimental data. mdpi.com A common practice involves the "mutual validation" of experimental and theoretical enthalpies of formation; a result is considered reliable only when both values agree within their combined uncertainties. mdpi.com For instance, the G3MP2 method has been validated by comparing its calculated gas-phase enthalpies of formation for a set of alkyl-cyclohexanes against established experimental values. mdpi.com
Similarly, empirical methods are validated against trusted literature data to ensure they provide reasonable estimates with accuracy comparable to experimental results. researchgate.net For example, the enthalpy of vaporization for perhydro-dibenzyltoluene estimated using the "centerpiece" approach was found to be in excellent agreement with the experimental value. mdpi.com This process of combining experimental data, group-contribution methods, high-level quantum calculations, and homologous series trends is crucial for identifying outliers and recommending the most reliable thermochemical values. osti.gov
| Property | Value | Unit | Method/Source |
|---|---|---|---|
| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -353.0 | kJ/mol | Experimental nist.gov |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -289.2 | kJ/mol | Experimental nist.gov |
| Enthalpy of Vaporization (ΔvapH°) | 63.8 | kJ/mol | Calculated (Difference between ΔfH°gas and ΔfH°liquid) nist.gov |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are used to study the behavior and properties of substances like this compound at a molecular level. These techniques are particularly useful in fields like materials science and fuel development. For example, this compound has been identified as a constituent fluid in surrogate mixtures for rocket propellant RP-1. govinfo.gov Molecular representations and simulations help in understanding the thermophysical properties of such complex fuel mixtures. govinfo.gov
Molecular dynamics simulations have been specifically used to study the thermophysical properties of binary mixtures containing n-alkylcyclohexanes, including this compound, with n-dodecane. chemeo.com These simulations provide insights into properties like density, viscosity, and speed of sound, which are critical for engineering applications. Furthermore, predictive frameworks for the thermo-physical properties of hydrocarbon mixtures, which can include components like this compound, have been developed and integrated into computational fluid dynamics (CFD) software to simulate fuel behavior under extreme conditions. city.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling Applications
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity or other properties. mdpi.com These models are widely used in drug discovery, toxicology, and environmental science to predict the properties of unevaluated chemicals. jpionline.orgnih.gov
This compound has been included in datasets for developing QSAR models aimed at predicting the toxicology of complex petroleum product mixtures. researchgate.net In this context, QSAR is used to predict necessary parameters for physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) models, which help in understanding the disposition and effects of chemical mixtures in biological systems. researchgate.net this compound has also been listed as a phytochemical in studies that use computational tools like QSAR to predict the drug-like properties and therapeutic potential of natural compounds, demonstrating the broad applicability of these modeling techniques. jpionline.org
Molecular Docking and Pharmacophore Modeling for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mbimph.com It is a key tool in drug discovery for screening potential drug candidates by estimating their binding affinity to a specific biological target. jpionline.org
While this compound is a simple hydrocarbon not typically associated with high-affinity ligand-target interactions, it has appeared in the chemical inventories of studies employing molecular docking. For instance, it was identified as a zoochemical in the ethanolic extract of a marine bivalve, where docking studies were proposed for other identified bioactive compounds. mbimph.com Similarly, it was listed among phytochemicals from various plant extracts where docking was used to compare the binding affinities of selected compounds to protein targets. researchgate.net These instances highlight its presence in complex natural mixtures that are subjected to computational screening, rather than its specific use as a primary ligand for docking studies.
Structural Similarity Analysis Methods (e.g., Noncontiguous Atom Matching)
Measuring similarity between molecules is a core concept in cheminformatics, as similar molecules often exhibit similar properties. nih.gov Various methods exist to quantify this similarity, which is crucial for searching molecular databases and in structure-property modeling. nih.govacs.org
A novel method called Noncontiguous Atom Matching Structural similarity (NAMS) has been developed to provide a more intuitive understanding of molecular similarity. nih.govacs.org Unlike fingerprint-based methods, NAMS is based on atom alignment and compares the bonding profiles of atoms, including features like chirality and double bond stereoisomerism. nih.gov The similarity measure is derived from an iterative directed graph similarity procedure and an optimal atom alignment between the molecules. acs.org
This compound was included in a dataset of hydrocarbons used to test and validate the NAMS method. acs.org The study demonstrated that despite a higher computational cost, NAMS performed well, successfully distinguishing between very similar hydrocarbons that were indistinguishable using more common fingerprint-based approaches. nih.govacs.org This makes NAMS a powerful tool for detailed structural analysis where subtle differences between molecules are important. nih.gov
Atmospheric Chemistry Mechanism Development and Modeling, including Lumped Species Approaches
This compound, as a member of the intermediate volatility organic compounds (IVOCs), plays a role in atmospheric chemistry, primarily through its contribution to the formation of secondary organic aerosol (SOA). acs.org Computational and theoretical studies are essential for understanding its atmospheric degradation pathways and for developing accurate models to predict its impact on air quality. The atmospheric oxidation of this compound is a complex process initiated by reactions with atmospheric oxidants, leading to a cascade of products that can partition between the gas and particle phases.
The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). While specific kinetic data for the reaction of OH with this compound is not detailed in the provided search results, the general mechanism involves the abstraction of a hydrogen atom from the this compound molecule. This initial reaction forms an alkyl radical, which then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). The fate of this peroxy radical is central to the subsequent chemistry and is highly dependent on the concentration of nitrogen oxides (NOx).
In addition to OH radicals, chlorine (Cl) atoms can be a significant oxidant for alkanes, particularly in marine or polluted urban environments. researchgate.net Studies have investigated the kinetics of the reaction between this compound and Cl atoms.
Table 1: Reaction Rate Constant for this compound with Chlorine Atom
An interactive data table.
| Reactant | Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Source |
| This compound | Cl | (5.56 ± 0.30) x 10⁻¹⁰ | acs.org |
The oxidation of this compound by Cl atoms leads to the formation of various gas-phase and particle-phase products. acs.org Gas-phase products mainly include smaller, more volatile molecules such as aldehydes, ketones, and acids. acs.org The particle-phase products, which constitute SOA, are composed of monomers, oligomers, and even trimers. acs.org The formation of these lower-volatility products is a key step in the transformation of gaseous this compound into particulate matter. Research has shown that under high-NOx conditions, typical of urban atmospheres, the SOA yields from the Cl-initiated oxidation of related n-alkylcyclohexanes are higher than under low-NOx conditions found in more remote areas. acs.org
Given the immense complexity of atmospheric chemistry involving thousands of organic compounds, chemical transport models (CTMs) rely on simplified representations of chemical reactions. researchgate.net A common and necessary simplification is the "lumped species" approach, where groups of organic compounds with similar chemical characteristics are represented as a single surrogate species in the model. copernicus.orgcopernicus.org
In mechanisms like the Statewide Air Pollution Research Center (SAPRC) mechanism, alkanes are lumped into several classes based on their reaction rate constant with the hydroxyl radical (kOH). copernicus.orgcopernicus.org For instance, the SAPRC mechanism includes lumped species for large alkanes (e.g., ALK6, ALK7, ALK8, ALK9) to represent C12-C22 alkanes, which would include this compound. copernicus.org This lumping is crucial for making large-scale atmospheric simulations computationally tractable while still capturing the essential chemical behavior of different classes of volatile organic compounds. researchgate.net Large cyclic alkanes, in particular, have been identified as an important, though understudied, class of IVOCs due to their high SOA yields and significant emissions. researchgate.netcopernicus.org
Computational chemistry provides the tools to develop and refine these mechanisms. researchgate.netnsf.gov Automated reaction mechanism generators can explore vast reaction networks to identify important pathways that might otherwise be overlooked. mit.edu These models, often combined with quantum chemical calculations, can estimate reaction rate constants and predict the formation of various oxidation products, helping to build the detailed and lumped mechanisms used in air quality modeling. nsf.govrsc.org
Table 2: Lumped Alkane Species in an Example Atmospheric Model (SAPRC)
An interactive data table.
| Lumped Species | Represented Compounds | kOH Range (cm³ molecule⁻¹ s⁻¹) | Source |
| ALK7 | Linear, cyclic, and branched C15-C17 alkanes | 1.8 x 10⁻¹¹ to 2.2 x 10⁻¹¹ | copernicus.org |
| ALK8 | Speciated and unspeciated C18-C20 alkanes | 2.2 x 10⁻¹¹ to 2.6 x 10⁻¹¹ | copernicus.org |
| ALK9 | Alkanes and other non-aromatic compounds | > 2.6 x 10⁻¹¹ | copernicus.org |
Environmental Research and Impact of Heptylcyclohexane
Atmospheric Fate and Secondary Organic Aerosol (SOA) Formation Studies
Heptylcyclohexane is classified as an intermediate volatility organic compound (IVOC), a group of compounds recognized as potential precursors to secondary organic aerosols (SOAs) in the atmosphere. acs.org The atmospheric oxidation of this compound can lead to the formation of low-volatility products that partition into the aerosol phase, contributing to the formation and growth of particulate matter.
This compound's role as an SOA precursor has been investigated through laboratory studies. The oxidation of cycloalkanes is a significant process in both combustion and the formation of atmospheric secondary organic aerosols. nih.gov One key atmospheric oxidant is the chlorine (Cl) atom, which can initiate the degradation of compounds like this compound.
In a study investigating the reactions of C12–C14 n-alkylcyclohexanes with Cl atoms, the reaction rate constant for this compound was determined. acs.orgnih.gov This rate constant is a critical parameter for atmospheric models that predict the compound's atmospheric lifetime and its potential to form SOA. The oxidation process leads to the formation of various gas-phase and particle-phase products. Gas-phase products mainly consist of smaller, more volatile molecules such as aldehydes, ketones, and acids, while the particle-phase products, which constitute the SOA, are composed of larger molecules including monomers and oligomers. acs.orgnih.gov
| Compound | Reaction Rate Constant (k) (×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) |
|---|---|
| Hexylcyclohexane (B1328777) | 5.11 ± 0.28 |
| This compound | 5.56 ± 0.30 |
| Octylcyclohexane | 5.74 ± 0.31 |
Data sourced from Environmental Science & Technology, 2022. acs.orgnih.gov
The formation of SOA is significantly influenced by the concentration of nitrogen oxides (NOx = NO + NO₂). cas.czsemanticscholar.org NOx levels determine the reaction pathways of peroxy radicals (RO₂), which are key intermediates in the atmospheric oxidation of organic compounds. copernicus.org Generally, under low-NOx conditions, RO₂ radicals primarily react with hydroperoxy radicals (HO₂), while under high-NOx conditions, their reaction with nitric oxide (NO) dominates. These different pathways can lead to products with varying volatilities and thus different SOA yields. semanticscholar.org
Studies on C12 alkanes, including the structurally similar hexylcyclohexane, have demonstrated the impact of NOx on SOA yields. For hexylcyclohexane, SOA yields were found to be higher under high-NOx conditions compared to low-NOx conditions when oxidation is initiated by Cl atoms. acs.orgnih.gov This suggests that in urban or polluted atmospheres with higher NOx concentrations, the potential for this compound and similar compounds to form SOA could be enhanced. acs.orgnih.gov Conversely, other research on C12 alkanes, including hexylcyclohexane, under photooxidation conditions found that SOA yields increased in the order of 2-methylundecane (B1362468) < dodecane (B42187) ≈ hexylcyclohexane < cyclododecane (B45066) under high-NOx conditions. d-nb.info The presence of a cyclic structure, as in this compound, generally leads to higher SOA yields compared to linear or branched alkanes due to the formation of less volatile products. d-nb.info
| Compound | SOA Yield (Low-NOx) | SOA Yield (High-NOx) |
|---|---|---|
| Dodecane | 3.3% | ~20-40% |
| 2-Methylundecane | ~3% | ~15-30% |
| Hexylcyclohexane | <10% | ~20-40% |
| Cyclododecane | ~20-40% | 160% |
Note: Yields are approximate ranges sourced from a 2014 study on C12 alkane photooxidation. The specific yield can vary with experimental conditions. d-nb.info
Aquatic Environmental Fate and Transport Studies
When released into the aquatic environment, typically as a component of fuel spills, the fate of this compound is governed by processes such as biodegradation and its inherent persistence.
Alkylcyclohexanes are known components of crude oil and are subject to microbial degradation in marine and freshwater environments. researchgate.net Certain marine bacteria, such as Alcanivorax sp., have been shown to degrade long-chain n-alkylcyclohexanes. asm.orgnih.gov The primary degradation pathway involves the oxidation of the alkyl side chain. nih.gov The process typically starts with the oxidation of the terminal methyl group of the long alkyl chain to a carboxylic group. This is followed by β-oxidation, which shortens the side chain. nih.gov Intermediates such as cyclohexanecarboxylic acid have been identified, which can be further transformed into benzoic acid. asm.orgnih.gov
Studies on weathered oil samples, such as those from the Deepwater Horizon and Prestige oil spills, have confirmed that alkylcyclohexanes are biodegraded in the environment. nih.govnrt.orgacs.org However, their degradation rate is generally slower than that of n-alkanes but comparable to or slightly faster than that of more complex molecules like cyclic and acyclic isoprenoids. nrt.orgacs.org
The persistence of this compound in the environment is linked to its chemical structure and its presence within complex hydrocarbon mixtures. While biodegradable, alkylcyclohexanes are generally more resistant to microbial degradation than their linear alkane counterparts. researchgate.net This increased persistence is attributed to their cyclic structure and lower water solubility, which can limit their bioavailability to microorganisms. researchgate.net
In the context of oil spills, the order of biodegradation for saturated hydrocarbons is typically: n-alkanes > methylalkanes and alkylcyclopentanes/alkylcyclohexanes > cyclic and acyclic isoprenoids. nrt.orgacs.org This indicates that while this compound will degrade, it is likely to persist longer in the environment than straight-chain alkanes of similar carbon number. The long-term presence of these compounds in contaminated sites makes them useful as markers for characterizing petroleum products even after significant weathering has occurred.
Occurrence and Monitoring in Environmental Matrices
This compound and other alkylated cyclohexanes are not typically monitored as individual priority pollutants. However, they are recognized as ubiquitous components of crude oil and refined petroleum products like gasoline and diesel fuel. researchgate.net Consequently, they have been increasingly detected in environmental samples of soil and water, particularly at sites contaminated by petroleum spills. researchgate.net Their presence in sediments can serve as an indicator of thermogenic hydrocarbon input. researchgate.net Due to their inclusion in complex hydrocarbon mixtures, their monitoring is often part of broader analyses of total petroleum hydrocarbons (TPH) or through advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) used to characterize weathered oil. nrt.org
Detection in Particulate Matter (PM2.5) and Atmospheric Volatile Organic Compounds (VOCs)
This compound is recognized as a Volatile Organic Compound (VOC), a class of organic chemicals that readily vaporize into the atmosphere. researchgate.net As a VOC, it can participate in atmospheric photochemical reactions. Specifically, long-chain alkanes like this compound are classified as intermediate volatility organic compounds (IVOCs), which are known precursors to the formation of Secondary Organic Aerosols (SOA). nih.gov The oxidation of these compounds in the atmosphere contributes to the formation of particulate matter. nih.gov
Research has confirmed the presence of this compound in fine particulate matter (PM2.5). A study conducted in Beijing during the winter identified a series of alkyl-cyclohexanes, including heptyl-cyclohexane, in PM2.5 samples. itrcweb.orgtandfonline.com The detection limits for individual compounds in this study were typically in the range of 0.001–0.08 ng m⁻³. itrcweb.orgtandfonline.com The presence of such compounds in urban air is significant, as emissions from volatile chemical products (VCPs)—such as coatings, adhesives, and cleaning agents—are now considered a major source of urban organic emissions, constituting up to half of the VOC emissions from fossil fuels in industrialized cities. usgs.gov
Table 1: Detection of this compound in Atmospheric Samples
| Parameter | Finding | Source(s) |
|---|---|---|
| Compound Class | Volatile Organic Compound (VOC), Intermediate Volatility Organic Compound (IVOC) | researchgate.netnih.gov |
| Atmospheric Role | Precursor to Secondary Organic Aerosol (SOA) | nih.govnih.gov |
| Detection Matrix | Particulate Matter (PM2.5) | itrcweb.orgtandfonline.com |
| Example Location | Beijing, China (Winter) | itrcweb.orgtandfonline.com |
| Typical Detection Limits | 0.001–0.08 ng m⁻³ | itrcweb.orgtandfonline.com |
Monitoring in Industrial Emissions and Contaminated Sites
The monitoring of this compound in industrial settings and at contaminated sites is often part of a broader analysis of hydrocarbon contamination. While specific public data on this compound emissions from industrial stacks or wastewater is not widely available, it falls under the umbrella of total petroleum hydrocarbon (TPH) or VOC monitoring protocols common in the oil and gas industry. researchgate.net
Monitoring at contaminated sites, particularly those with petroleum spills, has provided insight into the environmental fate of alkylcyclohexanes. Case studies of long-term petroleum spills, such as a crude-oil spill in Bemidji, Minnesota, and a diesel-fuel spill in Mandan, North Dakota, are particularly informative. nih.gov At these sites, n-alkylated cyclohexanes are used as chemical fingerprints to characterize the petroleum products. nih.gov
Research at these contaminated sites has shown that under long-term anaerobic conditions, the distribution of alkylcyclohexanes changes in a predictable way. Unlike weathering, which would remove lighter compounds first, anaerobic biodegradation preferentially removes the higher-molecular-weight homologs. nih.gov This leads to a gradual decrease in the concentration of heavier alkylcyclohexanes like this compound and a relative increase in the concentration of the lower-molecular-weight compounds. nih.gov This monitored degradation pattern is crucial for accurately assessing the environmental fate of spilled fuels and avoiding misinterpretation of the fuel source. nih.gov
Table 2: Research Findings on Alkylcyclohexane Monitoring at Contaminated Sites
| Site Location | Type of Contamination | Key Finding | Implication for Monitoring |
|---|---|---|---|
| Bemidji, Minnesota | Crude oil spill (1979) | Anaerobic biodegradation causes a progressive loss of high-molecular-weight alkylcyclohexanes. | Changes in the alkylcyclohexane distribution pattern over time can be used to monitor the progress of natural attenuation. |
Environmental Risk Assessment Methodologies for Hydrophobic Hydrocarbons
Assessing the environmental risk of hydrophobic hydrocarbons like this compound is complex because they are typically found in mixtures such as crude oil or diesel fuel. Standard risk assessment procedures developed for single chemicals are often insufficient.
This methodology allows for a more refined risk assessment that can account for the variable composition of petroleum products. The risk assessment for hydrophobic hydrocarbons also considers their potential to bioaccumulate. The bioconcentration factor (BCF) is often higher for hydrophobic compounds in organisms with high lipid content, which can increase cytotoxicity. Therefore, risk assessments may incorporate analysis of hydrocarbon levels in local biota as bioindicators of environmental pollution.
Further complicating risk assessment is the fact that hydrocarbon degradation can produce intermediate polar compounds that may not be detected by standard TPH analytical methods but could still pose a risk to human health or ecological receptors. This has led to debate over whether these degradation intermediates should be included in risk calculations, as their potential hazards are not yet fully constrained.
| Total Petroleum Hydrocarbon (TPH) Analysis | Measures the total concentration of hydrocarbons in a sample. | May not capture polar degradation intermediates, potentially underestimating total risk. |
Biological Activity and Natural Occurrence of Heptylcyclohexane
Natural Occurrence and Potential Biosynthesis Pathways
Heptylcyclohexane has been identified in a variety of natural sources, including medicinal plants and agricultural products. nih.govnih.govtsijournals.comresearchgate.netsemanticscholar.orgvdoc.pub Its presence in these organisms suggests potential biosynthetic pathways, although specific enzymatic processes are not yet fully elucidated.
The compound has been detected in several plants known for their traditional medicinal uses. These include:
Gnidia glauca : Found in the flowers of this plant, which is used in traditional medicine for various purposes. nih.govresearchgate.net
Dioscorea bulbifera : Also known as the air potato, this plant's bulbils contain this compound. nih.govvdoc.pub
Terminalia chebula : A key plant in Ayurvedic medicine, it has been reported to contain this compound. tsijournals.comsemanticscholar.orgnih.govtsijournals.com
In the realm of agriculture, this compound has been identified in certain strawberry varieties. nih.gov Research on different strawberry cultivars has shown that the presence and concentration of this compound can vary. For instance, in the 'Festival' strawberry variety, this compound was more representative of the initial stages of maturation. researchgate.net
Table 1: Natural Occurrence of this compound
| Source Type | Specific Source | Part of Organism |
| Medicinal Plant | Gnidia glauca | Flower |
| Medicinal Plant | Dioscorea bulbifera | Bulbil |
| Medicinal Plant | Terminalia chebula | Fruit |
| Agricultural Product | Strawberry (Fragaria ananassa) | Fruit |
This compound is also produced by insects, particularly by some species of stink bugs (Pentatomidae), where it is a component of their pheromones. nih.govtubitak.gov.tr Pheromones are chemical signals used for communication between members of the same species, often related to mating or aggregation. usda.govplantprotection.plnih.gov The metathoracic scent glands of the stink bug Carpocoris fuscispinus have been found to contain this compound. tubitak.gov.trresearchgate.net
In Silico Prediction of Biological Activities and Drug-Like Properties
In silico methods, which use computer simulations, are valuable for predicting the potential biological activities and drug-like properties of chemical compounds. way2drug.complos.orgresearchgate.netnih.gov For this compound, these computational tools can help to assess its potential as a drug candidate by evaluating properties such as bioavailability and adherence to established criteria like Lipinski's Rule of Five. jpionline.org Studies on phytochemicals from plants like Terminalia chebula have included the in silico analysis of compounds such as this compound to predict their therapeutic potential. jpionline.org These predictive models help prioritize compounds for further experimental investigation. researchgate.net
Mechanistic Considerations in Biological Systems involving Hydrophobic Interactions
This compound is a nonpolar molecule, characterized by its hydrophobicity, or "water-fearing" nature. ccconline.org This property is central to its interactions within biological systems, which are typically aqueous environments. ccconline.org
Hydrophobic interactions are a major driving force in many biological processes, including the folding of proteins and the formation of lipid bilayers in cell membranes. ccconline.orgresearchgate.net In an aqueous environment, hydrophobic molecules like this compound tend to aggregate to minimize their contact with water. ccconline.org This exclusion from water is an entropically driven process. researchgate.net The long heptyl chain of the molecule significantly contributes to its hydrophobic character. vulcanchem.com These interactions are crucial for the assembly of complex biological structures and the binding of molecules to their targets. researchgate.netuu.nl
Industrial Applications and Technological Relevance of Heptylcyclohexane
Role in Fuel Science and Engineering
Heptylcyclohexane plays a significant role in the formulation of surrogate fuels, which are simplified mixtures of hydrocarbons designed to emulate the complex composition and behavior of real fuels like jet and rocket propellants.
This compound is a documented component in surrogate mixtures developed to represent the thermophysical properties of kerosene-based rocket propellants, specifically RP-1 and RP-2. nist.govnist.govresearchgate.net These surrogates are crucial for modeling and studying fuel behavior without the complexity of handling the actual, multi-component fuels.
For instance, a four-component surrogate for RP-1 was developed containing this compound, alongside α-methyldecalin, n-dodecane, and 5-methylnonane. nist.govnist.gov Similarly, a five-component surrogate for RP-2 included this compound with α-methyldecalin, n-dodecane, 5-methylnonane, and 2,4-dimethylnonane. nist.govnist.gov These surrogate models have been shown to accurately represent key properties of the actual fuels, such as density, sound speed, viscosity, and thermal conductivity, to within a few percent. nist.govnist.gov The inclusion of this compound in these formulations highlights its importance in representing the cycloalkane fraction of these propellants.
Below is a table detailing the composition of surrogate fuels for RP-1 and RP-2 that include this compound.
| Component | RP-1 Surrogate (mole fraction) | RP-2 Surrogate (mole fraction) |
| α-methyldecalin | 0.354 | 0.354 |
| 5-methylnonane | 0.150 | 0.084 |
| 2,4-dimethylnonane | 0.000 | 0.071 |
| n-dodecane | 0.183 | 0.158 |
| This compound | 0.313 | 0.333 |
| Data sourced from Huber et al. (2009). osti.gov |
Presence and Analytical Detection in Industrial Products (e.g., Paint Thinners)
This compound has been identified as a component of paint thinners. asianpubs.orgresearchgate.netresearchgate.netasianpubs.org Paint thinners are complex mixtures of volatile organic compounds, and their composition can be determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). asianpubs.orgresearchgate.netresearchgate.netasianpubs.org
In one analysis of a paint thinner, this compound was identified as one of sixteen volatile organic compounds. asianpubs.orgasianpubs.org The study confirmed the presence of these compounds using retention time parameters and mass spectral data from the National Institute of Science Technology (NIST) library. asianpubs.orgresearchgate.net
The following table shows the percentage composition of various compounds found in a sample of paint thinner, including this compound.
| Compound | Percentage in Thinner (%) |
| Toluene | 0.148 |
| Xylene | 4.623 |
| Ethyl benzene (B151609) | 2.557 |
| 2,4-dimethyl heptane | 4.846 |
| Cyclohexane (B81311) propanol | 1.141 |
| 1-(methyl ethyl)cyclohexane | 1.267 |
| Propyl benzene | 0.240 |
| 1-ethyl-3-methyl benzene | 4.542 |
| p-ethyl toluene | 3.4781 |
| 2,3-trimethyl benzene | 10.41 |
| 1-ethyl-2-methyl benzene | 4.585 |
| This compound | 1.881 |
| 1-methyl-3-propyl benzene | 1.411 |
| Diethyl benzene | 2.109 |
| 4-ethyl octane | 2.504 |
| Naphthalene | 0.466 |
| 3-methyl decane | 0.020 |
| Data sourced from Sinha & Zadi (2008). asianpubs.org |
Applications in Food Science for Volatile Compound Characterization and Flavor Profiling
In food science, the analysis of volatile organic compounds (VOCs) is crucial for characterizing the aroma and flavor profiles of various products. This compound has been identified as one of these volatile compounds in certain foods.
For example, a study on the volatile hydrocarbon profile of Iberian dry-cured hams identified this compound as one of 43 such compounds. ciheam.org This was the first time this compound was reported in this product. ciheam.org Another study on the maturation of strawberries identified this compound as a representative compound of the initial stages of maturation in the 'Festival' variety. nih.gov Its presence has also been noted in brewers' spent grain and rice. scispace.comresearchgate.net The identification of such compounds can serve as a tool for authenticating food products and understanding the chemical changes that occur during processing and maturation. ciheam.orgnih.govmdpi.comnih.govresearchgate.netmdpi.com
Relevance in Sustainable Chemical Processes and Biomass Conversion Contexts
This compound and other cycloalkanes are relevant in the context of developing sustainable fuels and chemicals from biomass. nih.govosti.govrsc.orgrepec.org There is significant research into the conversion of lignocellulosic biomass into liquid transportation fuels, including jet fuel. nih.govosti.govrsc.orgrepec.orgnih.gov Cycloalkanes are desirable components in sustainable aviation fuels because they can increase fuel density and the volumetric heat of combustion. nih.gov
Various pathways are being explored to produce cycloalkanes from biomass-derived molecules. nih.govnih.gov These processes often involve hydrodeoxygenation and hydrogenation of compounds derived from the breakdown of cellulose, hemicellulose, and lignin. repec.orgnih.govescholarship.org For instance, research has demonstrated the production of long-chain cycloalkanes (C13-C18) from biomass-derived furfurals and cyclic ketones. nih.gov While the direct synthesis of this compound from biomass is not always the primary focus, the development of these broader catalytic processes for producing cycloalkane-rich fuel fractions is a key area of research in sustainable chemistry. osti.govrsc.org
Q & A
Basic: What experimental protocols are recommended for synthesizing heptylcyclohexane with high purity?
This compound is typically synthesized via Friedel-Crafts alkylation using cyclohexane and a heptyl halide (e.g., 1-bromoheptane) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key methodological considerations include:
- Purification : Distillation under reduced pressure (e.g., 244°C boiling point ) followed by column chromatography to remove unreacted reagents.
- Characterization : Confirm identity using NMR (¹H and ¹³C) and GC-MS to verify purity (>99% as per industrial SDS ).
- Safety : Conduct reactions in a fume hood due to volatile byproducts, adhering to protocols for cyclohexane derivatives .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Structural Analysis :
- Physicochemical Properties :
Advanced: How can computational models (e.g., QSPR) resolve discrepancies between experimental and predicted thermodynamic properties?
Discrepancies in properties like enthalpy of formation or vapor pressure arise from incomplete experimental datasets. To address this:
- Quantum Chemical Calculations : Use DFT or ab initio methods to predict thermodynamic parameters .
- Validation : Compare computational results with sparse experimental data (e.g., boiling point ) and adjust models using error-minimization algorithms.
- Limitations : Models may underestimate steric effects in the cyclohexane ring, requiring iterative refinement .
Advanced: How should researchers reconcile conflicting toxicity data for this compound in literature?
Conflicting data often stem from variations in study design (e.g., exposure routes, species). Mitigation strategies include:
- Critical Appraisal : Apply inclusion criteria (e.g., oral/inhalation exposure in mammals ) and prioritize high-confidence studies (e.g., those with controlled variables ).
- Meta-Analysis : Pool data from independent studies to identify trends, adjusting for confounding factors (e.g., solvent interactions ).
- Gaps : Note the absence of acute toxicity data in existing SDS , necessitating precautionary handling .
Advanced: What methodologies optimize this compound’s use in lipid membrane studies?
This compound’s hydrophobicity makes it suitable for modeling lipid bilayers. Key steps:
- Membrane Incorporation : Use solvent-assisted dispersion (e.g., ethanol injection) to integrate this compound into phospholipid vesicles .
- Stability Monitoring : Track membrane integrity via fluorescence anisotropy or calorimetry under varying pH/temperature .
- Limitations : Its branched structure may disrupt lateral lipid packing compared to linear alkanes .
Advanced: How does this compound’s stability under extreme conditions impact experimental reproducibility?
- Thermal Degradation : At temperatures >250°C, decomposition generates CO/CO₂, complicating high-temperature applications .
- Oxidative Stability : Avoid exposure to strong oxidizers (e.g., HNO₃) to prevent unpredictable reactions .
- Storage : Store under inert gas (N₂/Ar) at 4°C to minimize degradation, as long-term storage data are lacking .
Advanced: What validation frameworks address discrepancies between computational predictions and experimental reactivity data?
- Benchmarking : Compare predicted reaction pathways (e.g., oxidation to ketones ) with experimental outcomes using kinetic studies.
- Error Analysis : Quantify deviations in activation energy calculations (DFT vs. empirical ).
- Collaborative Repositories : Contribute data to platforms like NIST Chemistry WebBook to improve model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
